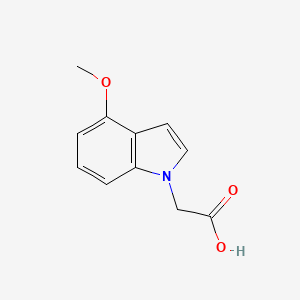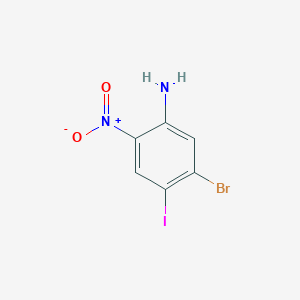![molecular formula C9H15N3O B2796514 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine CAS No. 884341-06-4](/img/structure/B2796514.png)
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine
Overview
Description
“6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” is an organic compound . It has a molecular formula of C9H15N3O and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of “6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” consists of a pyridine ring with an amino group at the 3-position and a dimethylaminoethoxy group at the 6-position .Scientific Research Applications
1. Polymer Solar Cells
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine has been applied in polymer solar cells. A study demonstrated its use in increasing electron mobility, which is critical for enhancing the efficiency of these cells. This application in solar cells could be a significant step towards more efficient renewable energy technologies (Lv et al., 2014).
2. Copolymerization Studies
This compound plays a role in the copolymerization of cyclohexene oxide and carbon dioxide. It has been used as a catalyst in this process, demonstrating potential in the synthesis of polycarbonates, which are important in various industrial applications (Devaine-Pressing et al., 2015).
3. Synthesis of Chemical Structures
It has also been used in the synthesis of specific chemical structures like 2,7-naphthyridines and pyrano[3,4-c]pyridinium salts, as shown in a study involving the reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate and amines (Suzdalev et al., 2019).
4. Environmental Synthesis Methods
Another application is in the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting a more environmentally friendly and simple synthesis pathway. This could have implications in the development of greener chemistry practices (Kibou et al., 2016).
5. Enantiomeric Recognition Studies
This compound is also significant in the synthesis of enantiomerically pure dimethyl-substituted pyridino-18-crown-6 ethers. These ethers have potential applications in enantiomeric recognition studies, which are crucial in pharmaceutical and chemical research (Kupai et al., 2011).
properties
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKHIYFTNGUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

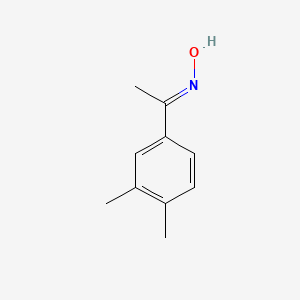
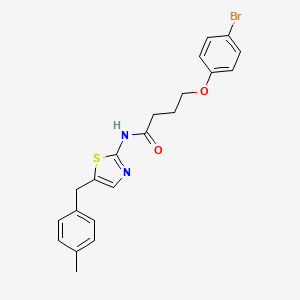
![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
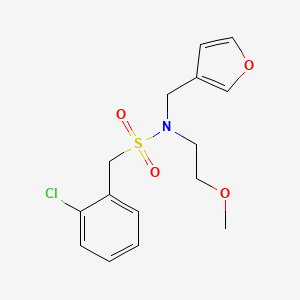
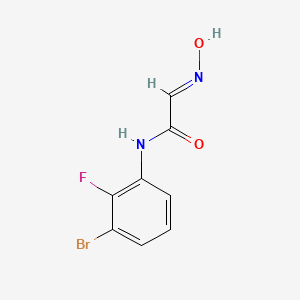

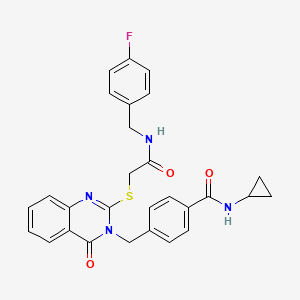
![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2796443.png)
![Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2796445.png)
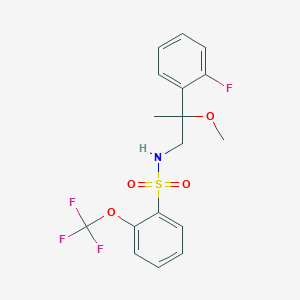
![N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796448.png)

